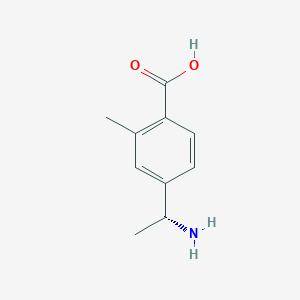
(R)-4-(1-Aminoethyl)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R)-1-Aminoethyl]-2-methylbenzoic acid is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a methyl-substituted benzene ring. It is a chiral molecule, meaning it has non-superimposable mirror images, which can exist as enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Formation of Intermediate: The 2-methylbenzoic acid undergoes a Friedel-Crafts acylation reaction to introduce an acyl group at the para position.
Reduction: The acyl group is then reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The alcohol is converted to an amine through a substitution reaction with ammonia or an amine source.
Resolution of Enantiomers: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods: Industrial production of 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 4-[(1R)-1-nitroethyl]-2-methylbenzoic acid.
Reduction: 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(1R)-1-aminoethyl]-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function.
Pathways Involved: The compound can modulate enzymatic activities and receptor functions, leading to changes in cellular signaling pathways
Comparison with Similar Compounds
4-[(1S)-1-aminoethyl]-2-methylbenzoic acid: The enantiomer of the compound with similar chemical properties but different biological activities.
4-(aminomethyl)benzoic acid: A structurally related compound with an amino group directly attached to the benzene ring
Uniqueness: 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5,7H,11H2,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
QGQWJUWDKKLZLF-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















